Cas no 1205552-71-1 (N-Boc-9-(methylamino)nonan-1-ol)

N-Boc-9-(methylamino)nonan-1-ol 化学的及び物理的性質
名前と識別子
-
- N-Boc-9-(methylamino)nonan-1-ol
- Carbamic acid, N-(9-hydroxynonyl)-N-methyl-, 1,1-dimethylethyl ester
- KQHXQVSNCWULPB-UHFFFAOYSA-N
- AT36520
- 1205552-71-1
- (9-Hydroxy-nonyl)-methyl-carbamic acid tert-butyl ester
- TERT-BUTYL (9-HYDROXYNONYL)(METHYL)CARBAMATE
- SCHEMBL1922814
-
- インチ: 1S/C15H31NO3/c1-15(2,3)19-14(18)16(4)12-10-8-6-5-7-9-11-13-17/h17H,5-13H2,1-4H3
- InChIKey: KQHXQVSNCWULPB-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)N(CCCCCCCCCO)C
計算された属性
- 精确分子量: 273.23039385g/mol
- 同位素质量: 273.23039385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 11
- 複雑さ: 236
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- 密度みつど: 0.961±0.06 g/cm3(Predicted)
- Boiling Point: 360.1±11.0 °C(Predicted)
- 酸度系数(pKa): 15.20±0.10(Predicted)
N-Boc-9-(methylamino)nonan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01JMAG-1g |
N-Boc-9-(methylamino)nonan-1-ol |
1205552-71-1 | 97% | 1g |
$492.00 | 2023-12-26 | |
Aaron | AR01JMIS-500mg |
N-Boc-9-(methylamino)nonan-1-ol |
1205552-71-1 | 97% | 500mg |
$370.00 | 2025-02-12 | |
Aaron | AR01JMIS-1g |
N-Boc-9-(methylamino)nonan-1-ol |
1205552-71-1 | 97% | 1g |
$561.00 | 2025-02-12 | |
1PlusChem | 1P01JMAG-250mg |
N-Boc-9-(methylamino)nonan-1-ol |
1205552-71-1 | 97% | 250mg |
$220.00 | 2023-12-26 | |
1PlusChem | 1P01JMAG-500mg |
N-Boc-9-(methylamino)nonan-1-ol |
1205552-71-1 | 97% | 500mg |
$320.00 | 2023-12-26 | |
Aaron | AR01JMIS-250mg |
N-Boc-9-(methylamino)nonan-1-ol |
1205552-71-1 | 97% | 250mg |
$249.00 | 2025-02-12 |
N-Boc-9-(methylamino)nonan-1-ol 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
N-Boc-9-(methylamino)nonan-1-olに関する追加情報
N-Boc-9-(Methylamino)Nonan-1-Ol: A Comprehensive Overview
CAS No. 1205552-71-1, commonly referred to as N-Boc-9-(methylamino)nonan-1-ol, is a specialized organic compound that has garnered attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structural properties, which make it a valuable intermediate in the synthesis of complex molecules. The term N-Boc refers to the tert-butoxycarbonyl group, a protecting group widely used in peptide synthesis and other organic reactions to prevent unwanted side reactions during the synthesis process.
The chemical structure of N-Boc-9-(methylamino)nonan-1-ol consists of a nonane backbone with a hydroxyl group at position 1 and a methylamino group at position 9. The presence of the Boc group at position 9 ensures that the amino functionality is protected during intermediate steps of synthesis, allowing for precise control over the reaction pathway. This feature is particularly advantageous in multi-step synthesis processes where selective functionalization is critical.
Recent studies have highlighted the potential applications of CAS No. 1205552-71-1 in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, including peptide mimetics and small molecule inhibitors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.
In addition to its role in pharmaceutical research, N-Boc-9-(methylamino)nonan-1-ol has found applications in materials science. Its unique structure allows for the formation of amphiphilic molecules, which are valuable in the development of drug delivery systems and nanomaterials. For example, researchers have utilized this compound to synthesize self-assembling peptides that form nanofibers with potential applications in tissue engineering.
The synthesis of CAS No. 1205552-71) typically involves a multi-step process that includes alkylation, protection, and purification steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste generation.
From an analytical standpoint, the characterization of N-Boc_9-methylaminononan_1_ol relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into the compound's purity, structure, and stability under various conditions.
In conclusion, CAS No. 1205552_7l_, or N_Boc_9_methylaminononan_ol, represents a versatile building block in modern organic chemistry with diverse applications across multiple disciplines. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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